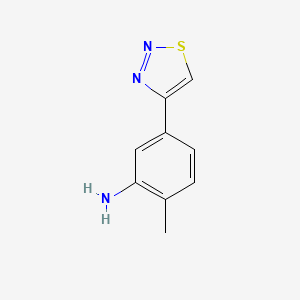

2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline

Description

Properties

IUPAC Name |

2-methyl-5-(thiadiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-2-3-7(4-8(6)10)9-5-13-12-11-9/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGISCGZTWJRHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 5 1,2,3 Thiadiazol 4 Yl Aniline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the aniline (B41778) ring will appear in the typical downfield region (δ 6.5-8.0 ppm). The single proton on the 1,2,3-thiadiazole (B1210528) ring is anticipated to be a singlet in the δ 8.0-9.0 ppm range. The methyl group protons will resonate upfield as a singlet around δ 2.2-2.5 ppm, and the amine (NH₂) protons would likely appear as a broad singlet. nih.govscispace.com

¹³C NMR: The carbon-13 NMR spectrum will complement the proton data. The carbons of the thiadiazole ring are expected to resonate at approximately δ 145-165 ppm. nih.govjocpr.com Aromatic carbons of the aniline ring will appear in the δ 110-150 ppm range, with their specific shifts influenced by the amino and methyl substituents. The methyl carbon signal is expected to be the most upfield, around δ 15-20 ppm. dergipark.org.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aniline-CH₃ | ~2.3 (s, 3H) | ~17 |

| Aniline-NH₂ | ~4.5-5.5 (br s, 2H) | - |

| Aromatic-H (Aniline) | ~6.8-7.8 (m, 3H) | ~115-148 |

| Thiadiazole-H | ~8.5 (s, 1H) | - |

| Thiadiazole-C (C-4) | - | ~145 |

| Thiadiazole-C (C-5) | - | ~160 |

Note: s = singlet, br s = broad singlet, m = multiplet. Predicted values are based on analogous compounds reported in the literature. nih.govscispace.comjocpr.comdergipark.org.tr

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the aniline ring, confirming their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton (e.g., the methyl carbon to the methyl protons, and each aromatic carbon to its corresponding aromatic proton).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for connecting different parts of the molecule. Expected long-range correlations would include:

From the methyl protons to the adjacent aromatic carbons.

From the aniline aromatic protons to neighboring aromatic carbons.

Crucially, from the thiadiazole proton to the carbons of the aniline ring, and from the aniline protons to the carbons of the thiadiazole ring, which would firmly establish the connection point between the two ring systems. nih.gov

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

| COSY | Aromatic-H | Aromatic-H (adjacent) | Connectivity of the aniline ring protons. |

| HMQC | Aniline-CH₃ | Aniline-CH₃ | Direct C-H bond assignment. |

| HMBC | Aniline-CH₃ | Aromatic-C (2-3 bonds away) | Confirms position of the methyl group on the aniline ring. |

| HMBC | Thiadiazole-H | Aniline-C (2-3 bonds away) | Confirms the linkage between the two ring systems. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

The FTIR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. The C=N and N=N stretching vibrations of the thiadiazole ring are expected in the 1500-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. A C-S stretching band may be observed in the 600-800 cm⁻¹ range. nih.govjocpr.com

Table 3: Predicted Characteristic FTIR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2980 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Thiadiazole Ring (C=N, N=N) | Stretch | 1300 - 1650 |

| C-N | Stretch | 1250 - 1350 |

| C-S | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

HRMS is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₈N₄S), the calculated monoisotopic mass is 204.0497 g/mol .

The fragmentation pattern observed in the mass spectrum provides further structural evidence. A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which corresponds to a loss of 28 Da from the molecular ion peak. mdpi.com Subsequent fragmentation would likely involve cleavage of the aniline and thiadiazole rings.

Table 4: Predicted HRMS Fragmentation Data

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₉H₉N₄S]⁺ | 205.0575 | Protonated Molecular Ion |

| [M]⁺˙ | [C₉H₈N₄S]⁺˙ | 204.0497 | Molecular Ion |

| [M-N₂]⁺˙ | [C₉H₈N₂S]⁺˙ | 176.0435 | Loss of Nitrogen molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system, which extends across the aniline and thiadiazole rings, is expected to give rise to characteristic π → π* transitions. Aromatic thiadiazole derivatives typically exhibit absorption maxima (λmax) in the range of 250-400 nm. nih.govclockss.org The presence of the auxochromic amino group and the methyl group on the aniline ring would likely influence the position and intensity of these absorption bands.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray diffraction would provide the ultimate proof of its structure. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.netmdpi.com It would also reveal details about the planarity of the aromatic and heterocyclic rings and provide insight into intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. mdpi.comresearchgate.netmdpi.com

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 1,2,3 Thiadiazol 4 Yl Aniline and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the fundamental properties of molecules. By employing various functionals and basis sets, it is possible to predict molecular geometries, electronic distributions, and potential reactivity sites with a high degree of accuracy.

Geometry Optimization and Conformational Landscapes

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For derivatives of thiadiazole, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability.

In thiadiazole derivatives, the HOMO is typically localized over the electron-rich regions, often involving the aniline (B41778) moiety and the sulfur atom of the thiadiazole ring. The LUMO, conversely, is generally distributed over the electron-deficient parts of the molecule, which often includes the thiadiazole ring itself. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This property is crucial for predicting the molecule's potential role in charge transfer interactions.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Generic Aminophenyl-Thiadiazole | -5.8 to -6.5 | -1.5 to -2.5 | 3.3 to 4.5 |

| Substituted Thiadiazole Analog A | -6.15 | -2.05 | 4.10 |

| Substituted Thiadiazole Analog B | -6.32 | -1.89 | 4.43 |

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electron density. This analysis helps to identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

For molecules containing heteroatoms like nitrogen and sulfur, as in 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline, these atoms are generally found to carry negative Mulliken charges, indicating their electron-donating nature. The carbon and hydrogen atoms of the aromatic rings typically exhibit a more complex charge distribution, with some carbons being slightly negative and others positive, depending on their local chemical environment and the nature of attached functional groups. The nitrogen atom of the aniline group is also expected to be a site of negative charge.

| Atom/Group | Typical Mulliken Charge (e) |

|---|---|

| Thiadiazole Nitrogen Atoms | -0.2 to -0.4 |

| Thiadiazole Sulfur Atom | +0.1 to +0.3 |

| Aniline Nitrogen Atom | -0.5 to -0.7 |

| Methyl Group Carbons | -0.1 to -0.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In aniline-substituted thiadiazoles, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the thiadiazole ring and the aniline's amino group, as well as the sulfur atom, highlighting these as potential sites for electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the amino group and the aromatic rings, indicating these as sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and the stability it imparts to the molecule. These interactions, known as hyperconjugative interactions, are crucial for understanding intramolecular charge transfer.

For a molecule like this compound, NBO analysis would reveal significant delocalization from the lone pair orbitals of the nitrogen and sulfur atoms to the antibonding orbitals of the aromatic rings. The stabilization energies associated with these interactions (E(2)) quantify the strength of the delocalization. For example, interactions such as n(N) → π(C-C) and n(S) → π(C-N) would be indicative of strong electronic communication between the aniline, methyl, and thiadiazole moieties.

Global and Local Reactivity Descriptors

A low value of chemical hardness and a high value of softness indicate high reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. For aminophenyl-thiadiazole derivatives, these descriptors help in systematically understanding their reactivity trends and potential for chemical transformations.

| Descriptor | Typical Value Range | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 1.5 - 2.5 eV | Higher value indicates lower reactivity |

| Global Softness (S) | 0.4 - 0.7 eV-1 | Higher value indicates higher reactivity |

| Electronegativity (χ) | 3.5 - 4.5 eV | Measure of electron-attracting power |

| Electrophilicity Index (ω) | 2.0 - 4.0 eV | Higher value indicates better electrophile |

Chemical Hardness, Softness, and Electronegativity

Electronegativity (χ) , the tendency of a molecule to attract electrons, is calculated as the negative of the electronic chemical potential (μ). It is determined by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows: χ = -μ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO energy gap, making it less reactive. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability and higher reactivity. It is given by: S = 1 / η

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |

| 1,3,4-thiadiazole-2,5-diamine | -6.54 | -1.45 | 5.09 | 2.545 | 0.393 |

| 5-methyl-1,3,4-thiadiazol-2-amine | -6.32 | -1.21 | 5.11 | 2.555 | 0.391 |

| 2,5-dimethyl-1,3,4-thiadiazole | -6.78 | -0.98 | 5.80 | 2.900 | 0.345 |

| 1,3,4-thiadiazol-2-amine | -6.87 | -1.54 | 5.33 | 2.665 | 0.375 |

| 2-methyl-1,3,4-thiadiazole | -7.01 | -1.12 | 5.89 | 2.945 | 0.340 |

This data is for illustrative purposes and represents compounds related to the subject of this article. rdd.edu.iq

Fukui Functions and Dual Descriptor for Site Selectivity

The Fukui function, f(r) , measures the change in electron density at a specific point r when the total number of electrons in the system changes. jchemlett.com It helps in identifying the sites for nucleophilic, electrophilic, and radical attacks.

f+(r) : for nucleophilic attack (attack by a species with excess electrons). This function indicates the sites where an additional electron would prefer to reside.

f-(r) : for electrophilic attack (attack by an electron-deficient species). This function points to the sites from which an electron is most easily removed.

f0(r) : for radical attack.

The dual descriptor, Δf(r) , is a more precise tool that can unambiguously identify nucleophilic and electrophilic sites. researchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)).

If Δf(r) > 0 , the site is electrophilic and susceptible to nucleophilic attack.

If Δf(r) < 0 , the site is nucleophilic and prone to electrophilic attack.

Computational studies on thiadiazole derivatives have employed Fukui functions to pinpoint reactive centers. For instance, in a study of various substituted 1,3,4-thiadiazoles, the Fukui indices were calculated to determine the most probable sites for electrophilic and nucleophilic attack. jchemlett.com The following table illustrates the type of data generated in such an analysis for a representative compound, 2-amino-5-phenyl-1,3,4-thiadiazole.

| Atom | Nucleophilic Attack (f+) | Electrophilic Attack (f-) |

| S(1) | 0.177 | 0.098 |

| N(4) | 0.096 | - |

| N(14) | - | 0.100 |

This data is for illustrative purposes and represents a compound related to the subject of this article. The values are based on Mulliken population analysis. jchemlett.com

Such analyses are crucial for understanding the reactivity patterns of this compound and predicting how it might interact with other reagents. The aniline and methyl substituents, along with the nitrogen and sulfur atoms of the thiadiazole ring, would all be sites of interest for such a computational investigation.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most energetically favorable reaction pathways.

The synthesis of 1,2,3-thiadiazoles often involves the Hurd-Mori synthesis , which is the reaction of a hydrazone derivative with thionyl chloride. wikipedia.orgmdpi.com This reaction is a key method for forming the 1,2,3-thiadiazole (B1210528) ring system.

A plausible mechanism for the formation of a 4-substituted-1,2,3-thiadiazole, which would be the core of this compound, via the Hurd-Mori reaction involves several steps. Computational simulations could model each of these steps to determine their energetic feasibility:

Formation of an N-sulfinylhydrazone intermediate: The initial reaction between the hydrazone and thionyl chloride.

Cyclization: An intramolecular cyclization to form a five-membered ring intermediate.

Elimination: The loss of a small molecule, such as hydrogen chloride, to yield the aromatic 1,2,3-thiadiazole ring.

While specific computational studies on the reaction mechanism for the synthesis of this compound were not identified in the literature, the Hurd-Mori reaction is a well-established synthetic route for this class of compounds. mdpi.come-bookshelf.de Theoretical investigations into this and other synthetic pathways would provide a deeper understanding of the reaction coordinates, the influence of substituents on the reaction rate and regioselectivity, and potentially lead to the optimization of synthetic protocols.

Reactivity and Mechanistic Pathways of 2 Methyl 5 1,2,3 Thiadiazol 4 Yl Aniline

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring System

The aniline ring in 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline is activated towards electrophilic aromatic substitution by the strong electron-donating amino (-NH₂) group and the moderately activating methyl (-CH₃) group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group.

The directing effects of the substituents on the benzene (B151609) ring are summarized below:

-NH₂ group: A powerful activating group, ortho-, para-directing.

-CH₃ group: An activating group, ortho-, para-directing.

-C₃HNS (1,2,3-thiadiazol-4-yl) group: Generally considered an electron-withdrawing and deactivating group.

Considering the positions on the aniline ring:

Position 6 is ortho to the amino group and meta to the methyl and thiadiazole groups.

Position 4 is para to the amino group and ortho to the methyl group.

Position 3 is meta to the amino group, ortho to the thiadiazole group, and para to the methyl group.

| Reaction Type | Reagents | Predicted Major Products | Notes |

| Halogenation | Br₂ in CH₃COOH | 4-Bromo-2-methyl-5-(1,2,3-thiadiazol-4-yl)aniline | The amino group strongly activates the ring, often leading to polyhalogenation. Protection of the amino group (e.g., by acylation) may be necessary for selective monohalogenation. |

| Nitration | HNO₃/H₂SO₄ | Complex mixture, potential for oxidation | Direct nitration of anilines is often problematic due to the oxidation of the amino group by the strong acid. Protection of the amino group is typically required. |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-methyl-2-(1,2,3-thiadiazol-4-yl)benzenesulfonic acid | Sulfonation is generally reversible and can be controlled by temperature. The product distribution will be influenced by thermodynamic vs. kinetic control. |

Nucleophilic Reactivity of the Aniline Nitrogen and Thiadiazole Ring

The primary site of nucleophilic reactivity in this compound is the lone pair of electrons on the nitrogen atom of the amino group. This makes the compound a competent nucleophile in various reactions.

Aniline Nitrogen Reactivity:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations, such as nitration or oxidation.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction and can be difficult to control.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Thiadiazole Ring Reactivity: The 1,2,3-thiadiazole (B1210528) ring is an electron-deficient heterocycle. nih.gov The nitrogen atoms are weakly basic, and protonation would occur under strongly acidic conditions. The ring itself is generally resistant to nucleophilic attack unless activated by quaternization of one of the ring nitrogens. researchgate.net Methylation of 4-phenyl-1,2,3-thiadiazole, for example, yields both N-2 and N-3 methylated products, which then show different reactivities towards nucleophiles. researchgate.net Similar quaternization of this compound could render the thiadiazole ring more susceptible to nucleophilic attack and potential ring-opening.

Transformations and Derivatizations at the Methyl Substituent

The methyl group attached to the aniline ring can also undergo chemical transformations, typically under more forcing conditions than reactions involving the amino group or the aromatic ring.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. However, the presence of the activating amino group makes the ring susceptible to oxidation as well, so careful selection of reagents and reaction conditions is crucial. Protection of the amino group would likely be necessary.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic protons of the methyl group can be substituted with halogens to form a halomethyl group. This functionalized intermediate can then be used in further synthetic transformations, such as nucleophilic substitution or conversion to an aldehyde.

| Reaction | Reagents | Potential Product |

| Oxidation | 1. Ac₂O, Pyridine; 2. KMnO₄, heat; 3. H₃O⁺ | 2-Amino-4-(1,2,3-thiadiazol-4-yl)benzoic acid |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 2-(Bromomethyl)-5-(1,2,3-thiadiazol-4-yl)aniline |

Ring Transformations and Rearrangements of the Thiadiazole Moiety

The 1,2,3-thiadiazole ring is known to undergo several characteristic transformations and rearrangements, often initiated by heat, light, or treatment with a base. osi.lve-bookshelf.de These reactions typically involve the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. e-bookshelf.de

Thermal and Photochemical Decomposition: Upon heating or photolysis, 1,2,3-thiadiazoles can lose N₂ to generate a highly reactive thioketene intermediate. This intermediate can be trapped by various nucleophiles or can dimerize. This decomposition pathway is a key feature of 1,2,3-thiadiazole chemistry. e-bookshelf.de

Base-Induced Rearrangement: In the presence of a strong base, 1,2,3-thiadiazoles can undergo ring-opening to form an alkyne via the Hurd-Mori mechanism. This reaction proceeds through a thia-diazole anion, which fragments to yield N₂, a sulfide ion, and the corresponding alkyne. For this compound, this would lead to the formation of 3-amino-4-methylphenylacetylene.

Dimroth Rearrangement: Certain substituted 1,2,3-thiadiazoles can undergo rearrangements like the Dimroth rearrangement, which involves the isomerization to other heterocyclic systems, such as 5-mercapto-1,2,3-triazoles. researchgate.net This type of rearrangement is particularly common for 5-amino-1,2,3-thiadiazoles. researchgate.net

| Transformation | Conditions | Intermediate | Potential Product |

| Thermal Decomposition | Heat (Δ) | Thioketene | Dimer or trapped adduct |

| Base-Induced Rearrangement | Strong base (e.g., NaNH₂) | Thia-diazole anion | 3-Amino-4-methylphenylacetylene |

Catalytic Processes Involving this compound as a Ligand or Substrate

The structure of this compound allows it to participate in catalytic processes both as a ligand for metal centers and as a substrate in coupling reactions.

As a Ligand: The molecule possesses multiple potential coordination sites: the nitrogen of the amino group, the two nitrogen atoms of the thiadiazole ring, and the sulfur atom of the thiadiazole ring. This makes it a potential multidentate ligand capable of forming stable complexes with various transition metals. researchgate.net Schiff bases derived from thiadiazole hydrazides, for example, have been shown to form stable complexes with transition metals. researchgate.net The specific coordination mode would depend on the metal center, the other ligands present, and the reaction conditions. These metal complexes could themselves have catalytic applications or be of interest for their material or biological properties.

As a Substrate: The aniline moiety can act as a substrate in various metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: The N-H bond of the aniline can be coupled with aryl halides or triflates in a palladium-catalyzed reaction to form diarylamines.

Chan-Lam Coupling: A copper-catalyzed coupling of the aniline with boronic acids could also be employed to form diarylamines under milder conditions.

Diazonium Salt Coupling: As mentioned in section 5.2, the diazonium salt derived from the aniline can be used in various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, to form C-C bonds at the position of the original amino group.

Synthesis and Advanced Chemical Exploration of 2 Methyl 5 1,2,3 Thiadiazol 4 Yl Aniline Derivatives

Design Principles for Modulating Electronic and Steric Properties through Substituent Variation

The electronic and steric characteristics of 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline derivatives can be systematically modulated by the introduction of various substituents on both the aniline (B41778) and thiadiazole rings. The inherent properties of the parent molecule are dictated by the interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the generally electron-withdrawing nature of the 1,2,3-thiadiazole (B1210528) heterocycle.

Steric Effects: The methyl group at the C2 position (ortho to the amino group) exerts a significant steric influence, known as the "ortho effect." vedantu.comwikipedia.org This steric hindrance physically impedes the approach of reagents to the amino group and can force the -NH₂ group out of the plane of the benzene (B151609) ring, disrupting resonance. cgchemistrysolutions.co.inwordpress.com This effect typically reduces the basicity of ortho-substituted anilines compared to their meta and para isomers. wordpress.comstackexchange.com Further derivatization at the C3 or C6 positions of the aniline ring would introduce additional steric bulk, further influencing the molecule's conformation and the reactivity of the adjacent amino group.

The following table outlines the predictable effects of hypothetical substituents on the core scaffold.

| Position of Substitution | Substituent (R) | Expected Electronic Effect | Expected Steric Effect |

| Aniline Ring (C3) | -OCH₃ (Methoxy) | Electron-donating (increases basicity of NH₂) | Moderate |

| Aniline Ring (C4) | -Cl (Chloro) | Electron-withdrawing (decreases basicity of NH₂) | Minimal |

| Aniline Ring (C6) | -CH(CH₃)₂ (Isopropyl) | Electron-donating | High (enhances ortho effect) |

| Thiadiazole Ring (C5) | -Br (Bromo) | Electron-withdrawing | Moderate |

Derivatization at the Aniline Amino Group (e.g., Amidation, Alkylation)

The primary amino group of the this compound scaffold is a key site for derivatization, allowing for the formation of amides, sulfonamides, and secondary or tertiary amines through alkylation. However, the reactivity of this group is tempered by the steric hindrance from the adjacent ortho-methyl group.

Amidation: The formation of an amide bond is a fundamental transformation. Due to the potentially reduced nucleophilicity of the aniline, strong coupling agents are often required. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) can facilitate the coupling with carboxylic acids. researchgate.net An alternative, more classical approach involves converting the carboxylic acid to a more reactive acid chloride, which can then react with the aniline. researchgate.net Greener methods, such as direct amidation catalyzed by solid acid catalysts or lipase-mediated processes, have also been developed for aniline derivatives. researchgate.netmdpi.com

Alkylation: N-alkylation can be achieved through several methods. The classical approach involves the reaction with alkyl halides, often in a polar aprotic solvent like DMF with a base such as sodium carbonate. fishersci.co.uk However, this method can suffer from over-alkylation. A more controlled and atom-economical method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes a metal catalyst (e.g., based on Ruthenium) to facilitate the reaction of the aniline with an alcohol, producing water as the only byproduct. nih.gov It is important to note that Friedel-Crafts alkylation conditions are incompatible with anilines, as the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.orglibretexts.org

The following table summarizes potential derivatization reactions at the amino group.

| Reaction Type | Reagents and Conditions | Key Considerations |

| Amidation | Carboxylic Acid, HBTU, DIEA, DMF | Good for less reactive anilines; avoids formation of highly reactive intermediates. |

| Amidation | Acid Chloride, Pyridine or Et₃N | Highly reactive; may require careful control of conditions. |

| Alkylation | Alkyl Bromide, K₂CO₃, DMF | Classical method; risk of polyalkylation. |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or H₂/Pd-C | Forms secondary amines; mild conditions. |

| "Borrowing Hydrogen" | Alcohol, Ru-catalyst, heat | Atom-economical; forms secondary amines with water as byproduct. nih.gov |

Modifications and Functionalization of the Thiadiazole Ring System

The 1,2,3-thiadiazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene. The ring carbons are electron-deficient, making electrophilic substitution difficult. chemicalbook.com However, the ring's heteroatoms can influence reactivity and provide pathways for functionalization.

C-H Functionalization: While direct electrophilic attack on the thiadiazole carbons is challenging, modern C-H activation strategies offer a potential route for functionalization. The 1,2,3-thiadiazole moiety has been shown to act as a directing group for the ortho-C–H amidation and alkynylation of an attached phenyl ring. acs.orgnih.gov This suggests that the C-H bonds on the thiadiazole ring itself, particularly at the C5 position, could be targets for transition-metal-catalyzed functionalization, although this would be a novel application. For instance, iridium-catalyzed C-H sulfonamidation has been successfully applied to 1,2,4-thiadiazoles, providing a precedent for such transformations. rsc.org

Nucleophilic Attack: The electron-deficient nature of the C5 carbon makes it a potential site for nucleophilic substitution, although this typically requires the presence of a leaving group.

Ring Transformation: 1,2,3-thiadiazoles can undergo thermal or photochemical extrusion of dinitrogen to form a reactive thioketene intermediate. This intermediate can then be trapped by various reagents to form new heterocyclic or acyclic structures, offering a powerful method for profound structural modification.

The table below lists potential strategies for modifying the thiadiazole ring.

| Reaction Type | Reagents and Conditions | Expected Outcome/Challenges |

| C-H Activation/Amination | Sulfonyl Azide, [Cp*IrCl₂]₂, AgSbF₆, H₂O | Potentially functionalizes the C5-H bond, based on analogy with 1,2,4-thiadiazoles. rsc.org |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator | May lead to bromination at the C5 position, creating a handle for further substitution. |

| Ring-Cleavage/Extrusion | Heat or UV light | Forms a thioketene intermediate; allows for synthesis of diverse new structures. |

Synthesis of Fused and Polyheterocyclic Systems Incorporating the Thiadiazole-Aniline Scaffold

The this compound scaffold is an excellent precursor for the synthesis of fused polyheterocyclic systems. The ortho-disposed amino group and the thiadiazole ring can be envisioned as components of a subsequent ring-closing reaction to form six- or seven-membered rings.

A prominent strategy involves the synthesis of benzothiadiazine-type structures. For example, reaction sequences that convert an aniline into a 1,2,4-benzothiadiazine are well-established, often proceeding through an o-aminobenzenesulfonamide intermediate. nih.gov Adapting this to the target molecule would require a method to introduce a reactive sulfonamide or related group, potentially through functionalization of the thiadiazole ring or the aniline ring. For example, intramolecular aza-Wittig reactions of ortho-azido sulfonamides are a powerful tool for constructing the benzothiadiazine core. nih.gov Similarly, the synthesis of 1,2,3-benzothiadiazine 1,1-dioxides has been achieved through cyclization of precursors derived from o-aminobenzenethiols or related compounds, providing another template for potential annulation reactions. thieme-connect.desemanticscholar.orgresearchgate.net

The following table outlines hypothetical pathways to fused systems.

| Target Fused System | Proposed Key Reaction | Precursor Requirement | Literature Precedent |

| Pyrido[3,2-f] vedantu.comtandfonline.comelsevierpure.comthiadiazolo[4,5-b]azepine | Pictet-Spengler Reaction | Derivatization of the aniline -NH₂ to an aminoethyl side chain. | General Pictet-Spengler cyclizations. |

| vedantu.comtandfonline.comelsevierpure.comThiadiazolo[4,5-g] wikipedia.orgtandfonline.comelsevierpure.combenzothiadiazine | Intramolecular Cyclization | Conversion of the aniline -NH₂ to a sulfonamide and activation of a group on the thiadiazole ring. | Synthesis of benzothiadiazines from anilines. nih.gov |

| Indolo[3,2-e] vedantu.comtandfonline.comelsevierpure.comthiadiazole | Fischer Indole Synthesis | Conversion of the aniline -NH₂ to a hydrazine derivative, followed by reaction with a ketone. | General Fischer Indole Synthesis. |

Structure-Reactivity Relationship Studies of Derivatives

Understanding the relationship between the structure of the this compound derivatives and their chemical reactivity is crucial for designing molecules with specific properties. This can be achieved through systematic studies, often employing physical organic chemistry principles.

Quantitative Structure-Activity/Reactivity Relationships (QSAR): QSAR and the related Quantitative Structure-Property Relationships (QSPR) are computational methods used to correlate the chemical structure of a series of compounds with a specific activity or property. tandfonline.comelsevierpure.comnih.gov For a library of derivatives of the title compound, various molecular descriptors (e.g., electronic, steric, topological) would be calculated. These descriptors can then be correlated with an experimentally measured parameter, such as the reaction rate for amidation or the pKa of the aniline nitrogen, using statistical methods like multiple linear regression. elsevierpure.com Such models can predict the reactivity of new, unsynthesized derivatives.

Hammett Plots: The Hammett equation is a powerful tool for investigating the electronic effects of substituents on the reactivity of the aniline moiety. acs.org By synthesizing a series of derivatives with different substituents at the C4-position of the aniline ring (para to the amino group) and measuring their reaction rates (k) for a specific reaction (e.g., acylation), a Hammett plot can be constructed by plotting log(k/k₀) against the substituent's Hammett constant (σ). The slope of this plot, the reaction constant (ρ), provides insight into the reaction mechanism. A negative ρ value indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state, which would be expected for electrophilic attack on the nitrogen. acs.orgresearchgate.netnih.gov

The table below presents hypothetical data for a Hammett study on the acylation of 4-substituted-2-methyl-5-(1,2,3-thiadiazol-4-yl)aniline derivatives.

| 4-Position Substituent (R) | Hammett Constant (σₚ) | Relative Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 10.5 | 1.02 |

| -CH₃ | -0.17 | 5.2 | 0.72 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 0.25 | -0.60 |

| -CN | 0.66 | 0.02 | -1.70 |

This systematic approach, combining targeted synthesis with physical organic analysis, is essential for the advanced chemical exploration of this compound and the rational design of its derivatives.

Chemical Applications and Advanced Materials Contexts for Thiadiazole Aniline Scaffolds

Utilization as Chemical Precursors and Building Blocks

The inherent reactivity of the aniline (B41778) and thiadiazole functional groups makes this compound a valuable precursor in organic synthesis. It can be employed to construct a variety of heterocyclic systems and complex molecular architectures.

The synthesis of benzimidazole (B57391) derivatives is a significant area of medicinal and materials chemistry. The condensation reaction between 1,2-benzenediamines and aldehydes or carboxylic acids is a common and effective method for constructing the benzimidazole ring system. semanticscholar.org The structure of 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline, which is a substituted aniline, makes it a suitable starting material for analogous cyclization reactions to form novel benzimidazole derivatives bearing a thiadiazole substituent.

For instance, the reaction of an o-phenylenediamine (B120857) with an aldehyde, often facilitated by a catalyst, proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole product. semanticscholar.org Various catalysts, including nano-Fe2O3 and H2O2/TiO2 P25 nanoparticle systems, have been developed to promote this transformation under mild and efficient conditions. semanticscholar.org By applying these established synthetic methodologies, the this compound core can be elaborated into a new family of thiadiazole-functionalized benzimidazoles, which are of interest for their potential biological activities and material properties.

| Reactant | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Fe₃O₄@SiO₂/collagen | Mild, environmentally benign conditions | semanticscholar.org |

| Aromatic Aldehydes | Nano-Fe₂O₃ (10 mol%) | Efficient protocol | semanticscholar.org |

| Anthranilic Acid | Hydrochloric Acid (4 M) | Reflux for 24 hr | researchgate.net |

| Various Aldehydes | Microwave Irradiation | Often results in better yields than conventional heating | semanticscholar.org |

Beyond serving as a simple precursor, the thiadiazole-aniline scaffold is a valuable component for building complex, multi-functional organic molecules. The 1,2,3-thiadiazole (B1210528) ring itself is a source of reactive intermediates; for example, it can undergo thermal or photochemical extrusion of dinitrogen to generate highly reactive thioketenes. These intermediates can then participate in various cycloaddition and annulation reactions to form more intricate heterocyclic systems.

Furthermore, the presence of both an aromatic amine and the thiadiazole heterocycle provides multiple points for synthetic modification. The aniline group can be readily diazotized or used in coupling reactions, while the thiadiazole ring can be functionalized to connect to other molecular fragments. This versatility allows for the integration of the this compound unit into larger π-conjugated systems, polymers, or macrocycles designed for specific functions in materials science or medicinal chemistry. mdpi.com

Roles in Materials Science and Optoelectronics

The electronic nature of the thiadiazole ring system imparts useful properties to the entire molecule, making it a candidate for applications in organic electronics.

In the design of organic semiconductors, particularly for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), materials are often constructed based on a donor-acceptor (D-A) architecture. rsc.org The aromatic thiadiazole ring is known to be a good electron-withdrawing group, making it an effective electron-acceptor unit. utq.edu.iq When incorporated into a larger conjugated molecule, the thiadiazole moiety can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.

The development of high-performance D-A polymers has been a driving force in advancing organic electronics. Building blocks based on benzothiadiazole and its derivatives have been extensively used to create materials with promising performance in OPVs and OFETs. rsc.org The this compound scaffold shares these fundamental electronic characteristics, with the thiadiazole ring acting as the electron-accepting component. This makes it a promising building block for the synthesis of new π-conjugated materials for use in flexible, stretchable, and printable organic electronic devices. rsc.org

The interaction between electron-donating and electron-accepting molecules can lead to the formation of charge-transfer (CT) complexes, which are crucial for the operation of many organic electronic devices. doi.org These complexes exhibit unique optical and electrical properties. The thiadiazole-aniline scaffold contains both a potential electron-donating part (the aniline group) and an electron-accepting part (the thiadiazole ring), and it can also form CT complexes with other strong acceptor or donor molecules.

Studies on analogous compounds, such as 2-amino-1,3,4-thiadiazole, have shown that they form stable CT complexes with various π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and chloranilic acid (CHA). doi.org The formation and properties of these complexes can be investigated using spectrophotometric methods to determine key parameters like association constants (K) and molar extinction coefficients (ε). The solid-state electrical properties of these CT complexes are also of interest, as they can behave as organic semiconductors. doi.org The insights gained from these related systems suggest that materials derived from this compound could exhibit significant charge-transfer phenomena, applicable to the development of novel organic conductors and optoelectronic components.

| Acceptor | Association Constant (K) / L mol⁻¹ | Molar Extinction Coefficient (ε) / L mol⁻¹ cm⁻¹ | Magnetic Moment (BM) |

|---|---|---|---|

| DDQ | 15.30 | 1400 | 3.30 |

| o-CHL | 10.50 | 1200 | 3.43 |

| p-CHL | 9.20 | 1050 | 3.70 |

| CHA | 6.50 | 900 | 3.90 |

Catalytic Applications and Ligand Design

Thiadiazole derivatives are recognized as versatile ligands in coordination chemistry due to the presence of nitrogen and sulfur heteroatoms, which can act as coordination sites for metal ions. isres.org The this compound structure is particularly well-suited for ligand design, as it offers multiple potential binding sites: the nitrogen atom of the aniline group and the two nitrogen atoms within the thiadiazole ring.

This multi-dentate character allows the molecule to form stable chelate complexes with a wide range of transition metals. mdpi.comresearchgate.net The resulting metal complexes can possess interesting catalytic properties, finding use in various organic transformations. For example, palladium N-heterocyclic carbene (Pd-NHC) complexes are highly effective catalysts for amination reactions, which are fundamental in synthetic chemistry for creating C-N bonds. researchgate.net The design of new ligands is crucial for tuning the activity, selectivity, and stability of such catalysts. By incorporating the thiadiazole-aniline scaffold into more complex ligand structures, it is possible to modulate the electronic and steric environment around a metal center, thereby optimizing its catalytic performance for specific applications.

Analytical Standards in Chemical Detection and Quantification

The precise and accurate quantification of chemical substances is a cornerstone of analytical chemistry, underpinning quality control in pharmaceuticals, environmental monitoring, and various industrial processes. The reliability of these measurements is intrinsically linked to the availability and quality of analytical standards. An analytical standard is a highly purified compound used as a reference in an analytical method. While specific documented applications of This compound as a certified analytical standard are not extensively reported in publicly available literature, its structural features—a stable heterocyclic thiadiazole ring coupled with an aniline moiety—suggest its potential utility in this capacity. This section will explore the conceptual framework and potential methodologies for the use of thiadiazole-aniline scaffolds, such as This compound , as analytical standards.

The function of an analytical standard is to provide a benchmark against which unknown sample concentrations can be determined. For a compound like This compound to be utilized as an analytical standard, it would need to be synthesized in a highly pure form, with its identity and purity rigorously confirmed through various analytical techniques.

The establishment of any compound as an analytical standard begins with its synthesis and purification to a very high degree, typically exceeding 99.5% purity. Following purification, comprehensive characterization is essential to confirm the chemical structure and identify any residual impurities. The typical analytical techniques employed for the characterization of a potential analytical standard are outlined in Table 1.

Table 1: Analytical Techniques for the Characterization of a Potential Analytical Standard

| Analytical Technique | Purpose | Typical Data Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | 1H and 13C chemical shifts, coupling constants, confirming the connectivity of atoms. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Precise mass-to-charge ratio, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H, C-H, C=N, and C-S bonds. |

| Elemental Analysis | Elemental Composition | Percentage of Carbon, Hydrogen, Nitrogen, and Sulfur, confirming the molecular formula. |

For This compound , these characterization techniques would provide a detailed fingerprint of the molecule, ensuring its identity and purity level, which are critical for its function as a reliable standard.

Once certified, an analytical standard of This compound could be employed in various quantitative analytical methods, primarily in chromatography.

High-Performance Liquid Chromatography (HPLC): In HPLC analysis, a standard solution of This compound at a known concentration would be used to generate a calibration curve. This is achieved by injecting a series of dilutions of the standard and plotting the detector response (e.g., UV absorbance at a specific wavelength) against the concentration. The concentration of the analyte in an unknown sample can then be determined by comparing its detector response to the calibration curve. The selection of an appropriate detection wavelength is crucial and would be determined from the UV-Vis spectrum of the compound. A hypothetical calibration curve data for the quantification of a related thiadiazole derivative using an HPLC-UV method is presented in Table 2.

Table 2: Hypothetical HPLC-UV Calibration Data for a Thiadiazole Derivative

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,500 |

| 50.0 | 759,900 |

This is a hypothetical representation of data.

Internal Standard: In more complex sample matrices, where variations in sample preparation and injection volume can introduce errors, This compound could potentially serve as an internal standard. An internal standard is a compound of known concentration that is added to all samples (standards and unknowns) to correct for these variations. For this application, the internal standard must be chemically similar to the analyte but well-resolved chromatographically.

The development and validation of analytical methods using This compound as a standard would involve a rigorous process to ensure the method is accurate, precise, specific, and robust, adhering to guidelines set by regulatory bodies.

Emerging Research Avenues and Future Prospects for 2 Methyl 5 1,2,3 Thiadiazol 4 Yl Aniline Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline and its derivatives is poised to move beyond conventional methods towards more sustainable and efficient "green" chemistry approaches. These methodologies aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: This technique has shown considerable promise in accelerating the synthesis of various heterocyclic compounds, including thiadiazoles. mdpi.commdpi.combiointerfaceresearch.comacs.org The application of microwave irradiation to the key cyclization step in the formation of the 1,2,3-thiadiazole (B1210528) ring, such as the Hurd-Mori reaction, could dramatically shorten reaction times from hours to minutes and improve yields. mdpi.comwikipedia.org

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. acs.orgjst.go.jpresearchgate.netrsc.orgnih.gov Ultrasound can enhance mass transfer and accelerate reaction rates, providing a low-cost and energy-efficient method for synthesizing thiadiazole-aniline scaffolds. acs.orgresearchgate.net

Flow Chemistry: Continuous flow processes are becoming increasingly important for the safe and efficient synthesis of heterocyclic compounds. rsc.orgmq.edu.auresearchgate.net A flow synthesis approach for this compound could enable better control over reaction parameters, improve safety by minimizing the accumulation of hazardous intermediates, and allow for easier scalability. rsc.orgmq.edu.au

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. nih.govresearchgate.netisres.orghw.ac.uknih.gov Future research could explore the potential of biocatalysts for the stereoselective synthesis of chiral derivatives of this compound or for mediating key bond-forming reactions under mild, aqueous conditions. nih.govisres.org

A comparative overview of these sustainable synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages for Synthesizing this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction selectivity. |

| Ultrasonic-Assisted Synthesis | Reduced energy consumption, lower operating costs, improved reaction rates. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new chemical entities. e-bookshelf.despectroscopyonline.comijraset.com For this compound, these computational tools can be leveraged in several key areas.

Generative Models for Novel Analogues: AI algorithms can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. e-bookshelf.de This approach could be used to design new analogues of this compound with potentially enhanced biological activity or improved physicochemical properties.

Predicting Synthetic Routes: Machine learning models are being developed to predict viable synthetic pathways for complex organic molecules. e-bookshelf.despectroscopyonline.com Such tools could assist chemists in identifying the most efficient and sustainable routes to this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. semanticscholar.orgnih.govnih.govresearchgate.net By developing QSAR models for a series of this compound analogues, researchers can predict the activity of new compounds and prioritize their synthesis. semanticscholar.orgnih.gov

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions without the need for sample extraction. wikipedia.orgspectroscopyonline.comnih.govnih.govrsc.org

In Situ FTIR and Raman Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products during a reaction. wikipedia.orgnih.govnih.govnih.gov Monitoring the synthesis of this compound in real-time would enable precise control over reaction endpoints and the identification of transient intermediates. nih.govnih.gov

In Situ NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. researchgate.net In situ NMR could be employed to study the kinetics of the key cyclization and substitution reactions involved in the synthesis of the target molecule, offering insights into the reaction mechanism. researchgate.net

The application of these techniques, often referred to as Process Analytical Technology (PAT), will be instrumental in developing robust and reproducible synthetic processes.

Exploration of Novel Chemical Reactivities and Unusual Transformations

The 1,2,3-thiadiazole ring is known for its unique reactivity, which opens up avenues for novel chemical transformations of this compound.

Denitrogenative Transformations: A key feature of 1,2,3-thiadiazoles is their ability to undergo thermal or photolytic extrusion of molecular nitrogen to generate reactive intermediates. mq.edu.aunih.govresearchgate.netacs.org This denitrogenative pathway could be exploited to synthesize novel heterocyclic systems from this compound.

Ring Rearrangements and Transformations: The 1,2,3-thiadiazole nucleus can undergo various rearrangements to form other heterocyclic systems. researchgate.netresearchgate.netosi.lv Investigating these transformations for this compound could lead to the discovery of new molecular scaffolds with interesting properties.

Electrochemical Synthesis: Electrosynthesis offers a green and efficient alternative for the formation of N-S heterocyclic compounds. acs.orgjst.go.jpresearchgate.netrsc.orgrsc.org The development of electrochemical methods for the synthesis of the 1,2,3-thiadiazole ring could provide a more sustainable route to this compound. acs.orgresearchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. hw.ac.uk Exploring photocatalytic reactions of this compound could enable novel C-H functionalization or cross-coupling reactions under mild conditions. hw.ac.uk

Rational Design of Thiadiazole-Aniline Scaffolds for Tailored Chemical Functions

The rational design of molecules with specific functions is a major goal in modern chemistry. The this compound scaffold provides a versatile platform for the development of compounds with tailored properties.

Pharmacophore Modeling and Molecular Docking: For applications in medicinal chemistry, computational techniques such as pharmacophore modeling and molecular docking can be used to design derivatives of this compound that bind to specific biological targets with high affinity and selectivity. mdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.govmdpi.com

Structure-Property Relationship Studies: A systematic investigation of how modifications to the structure of this compound affect its chemical and physical properties is essential for its application in materials science. This could involve synthesizing a library of derivatives with varying substituents on the aniline (B41778) ring and studying their electronic and photophysical properties.

The future of research into this compound is bright, with numerous exciting avenues for exploration. By embracing innovative synthetic methodologies, leveraging the power of computational chemistry, employing advanced analytical techniques, and exploring novel reactivities, the full potential of this intriguing molecule can be unlocked.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline with high purity?

Methodological Answer:

- Microwave-Assisted Synthesis : Utilize microwave irradiation to accelerate cyclization reactions between precursor amines and thiadiazole-forming reagents (e.g., thionation agents like P₂S₅). This approach reduces side reactions and improves yield .

- Classical Heterocyclic Coupling : Employ Suzuki-Miyaura cross-coupling between 2-methyl-5-boronoaniline derivatives and 4-bromo-1,2,3-thiadiazole. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in DMF/H₂O) for regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign signals using ¹H/¹³C NMR in deuterated DMSO or CDCl₃. The thiadiazole ring protons typically resonate at δ 8.5–9.5 ppm, while aromatic protons from the aniline moiety appear at δ 6.5–7.5 ppm .

- X-Ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Refine structures using SHELXL (anisotropic displacement parameters, twin refinement if needed) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 192.0432 for C₈H₈N₃S) .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

- Solubility Profiling : Conduct shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify saturation points via UV-Vis spectroscopy (λmax ~270 nm) .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks). Monitor degradation via TGA (thermal stability up to 200°C) and HPLC (hydrolysis byproducts) .

- pH-Dependent Behavior : Assess protonation states using potentiometric titration (pKa determination) in aqueous buffers (pH 2–12) .

Advanced Research Questions

Q. How can crystallographic disorder in the thiadiazole ring be resolved during refinement?

Methodological Answer:

- Disorder Modeling : In SHELXL, split the disordered thiadiazole moiety into two parts (PART 1/2) and refine occupancy factors. Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles .

- Validation : Cross-check residuals (R1 < 5%) and electron density maps (Fo-Fc) in WinGX. Use ORTEP for visualizing anisotropic displacement ellipsoids to confirm plausible disorder .

Q. What experimental designs are suitable for studying the environmental degradation of this compound?

Methodological Answer:

- Box-Behnken Design (BBD) : Optimize degradation parameters (pH, catalyst load, light intensity) using a three-factor BBD. Analyze variance (ANOVA) to identify significant interactions (e.g., pH-catalyst synergy) .

- Bacterial Degradation Pathways : Inoculate soil samples with Pseudomonas spp. and track metabolite formation (e.g., catechol derivatives) via LC-MS. Correlate gene expression (RT-qPCR of tdz clusters) with degradation rates .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Multi-Technique Validation : Compare NMR-derived torsion angles with X-ray results. Use DFT calculations (B3LYP/6-311+G(d,p)) to model conformers and identify energetically favorable structures .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., thiadiazole ring puckering) that might explain discrepancies .

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- DFT-Based Reactivity Indices : Calculate Fukui indices (f⁻ for electrophilic attack) at the aniline para-position. Solvent effects (PCM model for DMSO) refine activation energy barriers .

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (PDB: 1TQN) to predict metabolic sites. Use AutoDock Vina with flexible side chains for binding pose analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.